molecular formula C22H24BrN7O2 B11555194 4-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11555194
M. Wt: 498.4 g/mol
InChI Key: MYOWQXMFELNQDP-ZVHZXABRSA-N
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Description

4-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound with a unique structure that includes a triazine ring, a morpholine group, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:

    Formation of the hydrazone linkage: This step involves the reaction of 5-bromo-2-methoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Triazine ring formation: The hydrazone intermediate is then reacted with 4-methylphenylamine and cyanuric chloride in the presence of a base to form the triazine ring.

    Morpholine substitution: Finally, the morpholine group is introduced by reacting the triazine intermediate with morpholine under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazone groups.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding amine.

    Substitution: The bromine atom in the 5-bromo-2-methoxyphenyl group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products include the corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The major product is the corresponding amine.

    Substitution: Products vary depending on the nucleophile used but generally include substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Its ability to interact with DNA and inhibit cell proliferation makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and inhibiting replication. Additionally, it can form complexes with metal ions, which can further enhance its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE: Lacks the morpholine group, resulting in different reactivity and biological activity.

    4-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-6-(PIPERIDIN-4-YL)-1,3,5-TRIAZIN-2-AMINE: Contains a piperidine group instead of morpholine, affecting its solubility and interaction with biological targets.

Uniqueness

The presence of the morpholine group in 4-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE enhances its solubility and ability to interact with biological targets, making it a unique and valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H24BrN7O2

Molecular Weight

498.4 g/mol

IUPAC Name

2-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H24BrN7O2/c1-15-3-6-18(7-4-15)25-20-26-21(28-22(27-20)30-9-11-32-12-10-30)29-24-14-16-13-17(23)5-8-19(16)31-2/h3-8,13-14H,9-12H2,1-2H3,(H2,25,26,27,28,29)/b24-14+

InChI Key

MYOWQXMFELNQDP-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=C(C=CC(=C4)Br)OC

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(C=CC(=C4)Br)OC

Origin of Product

United States

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